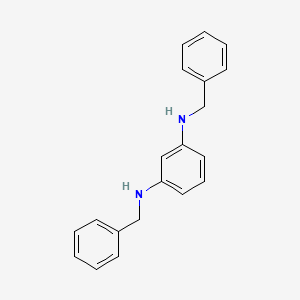
N1,N3-Bis(benzyl)-phenylene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N3-Bis(benzyl)-phenylene-1,3-diamine is an organic compound that is used in a variety of scientific research applications. It is a diamine, meaning it has two nitrogen atoms connected by a single bond, and it is characterized by a benzyl group attached to each nitrogen. N1,N3-Bis(benzyl)-phenylene-1,3-diamine is a useful compound due to its high reactivity and its ability to form stable complexes with metals and other organic compounds.
Applications De Recherche Scientifique
N1,N3-Bis(benzyl)-phenylene-1,3-diamine is a versatile compound that is used in a variety of scientific research applications. It is used as a ligand for metal complexes, and it is also used as a catalyst for organic reactions. In addition, it is used as a reagent for the synthesis of organic compounds, and it is also used as an additive in the production of polymeric materials.
Mécanisme D'action
N1,N3-Bis(benzyl)-phenylene-1,3-diamine is a highly reactive compound, and it can form stable complexes with metals and other organic compounds. The mechanism of action of this compound involves the formation of a coordination complex between the two nitrogen atoms and the metal or organic compound. The formation of this complex is facilitated by the presence of the benzyl groups, which act as a bridge between the two nitrogen atoms and the metal or organic compound.
Biochemical and Physiological Effects
N1,N3-Bis(benzyl)-phenylene-1,3-diamine is a highly reactive compound, and it can interact with a variety of biomolecules. In particular, it can interact with proteins, enzymes, and other biomolecules, leading to a variety of biochemical and physiological effects. For example, it can act as an inhibitor of certain enzymes, leading to changes in cellular metabolism. In addition, it can interact with DNA, leading to changes in gene expression and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N1,N3-Bis(benzyl)-phenylene-1,3-diamine is a highly reactive compound, and it is relatively easy to synthesize and purify. This makes it an ideal compound for use in laboratory experiments. However, it is important to note that this compound is highly toxic, and it should be handled with extreme caution. In addition, it is important to note that the reactivity of this compound can vary depending on the pH and temperature of the reaction mixture.
Orientations Futures
N1,N3-Bis(benzyl)-phenylene-1,3-diamine has a wide range of potential applications in scientific research. In particular, further research is needed to explore its potential applications in the fields of medicine and biotechnology. Additionally, further research is needed to explore its potential use as a catalyst for organic reactions. Finally, further research is needed to explore its potential use as an additive in polymeric materials.
Méthodes De Synthèse
N1,N3-Bis(benzyl)-phenylene-1,3-diamine can be synthesized through a variety of methods. The most common method is the reaction of 1,3-diaminobenzene and benzyl bromide in the presence of a base such as sodium hydroxide. This reaction can be catalyzed by an acid such as sulfuric acid, and the product can be isolated and purified by recrystallization.
Propriétés
IUPAC Name |
1-N,3-N-dibenzylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14,21-22H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSLUNYPVJQYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436335 |
Source


|
| Record name | N,N'-dibenzylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dibenzylbenzene-1,3-diamine | |
CAS RN |
111283-70-6 |
Source


|
| Record name | N,N'-dibenzylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)
![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)
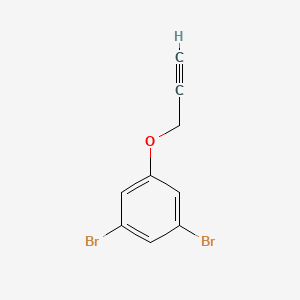

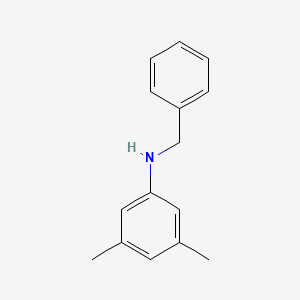
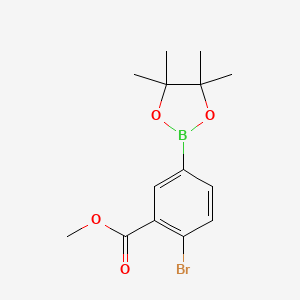

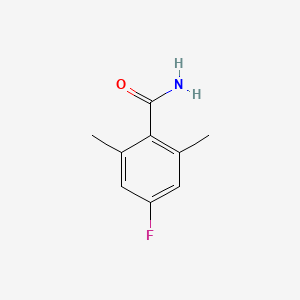

![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)